molecular formula C14H18FN5O B2644428 2-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)butanamide CAS No. 921166-90-7

2-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)butanamide

Cat. No. B2644428
CAS RN: 921166-90-7
M. Wt: 291.33
InChI Key: ZJUYUWWQHJMKPR-UHFFFAOYSA-N
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Description

2-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)butanamide, also known as ETB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. ETB is a tetrazole-based compound that belongs to the family of N-alkylated tetrazoles. The compound has a unique structure that makes it a promising candidate for the development of new drugs.

Scientific Research Applications

Neuroprotective Effects

Research on compounds similar to "2-ethyl-N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)butanamide" has shown neuroprotective properties. For instance, LY042826 and LY393615, two Ca(2+) channel blockers, have demonstrated significant protection against ischemia-induced hippocampal damage in global cerebral ischemia when administered in gerbils and rats. These findings suggest the potential use of related compounds in developing anti-ischemic agents (Hicks et al., 2000).

Synthesis and Chemical Reactions

β-Lithiations of carboxamides leading to β-substituted-α,β-unsaturated amides have been explored, demonstrating the chemical versatility of related compounds through reactions that afford monosubstituted products, with potential applications in organic synthesis and drug development (Katritzky et al., 1993).

Potent Urease Inhibitors

Novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides have been synthesized and shown potent inhibitory potential against urease enzyme. These findings open avenues for the development of therapeutic agents targeting urease-related diseases (Nazir et al., 2018).

Ionic Liquids and Green Chemistry

Research on ionic liquids, such as 1-butyl-3-methylimidazolium hexafluorophosphate, has highlighted their potential in green chemistry applications, including solvent properties and selective sulfur removal from fuels. These studies underscore the importance of understanding the chemical properties and applications of related compounds in environmentally friendly processes (Swatloski et al., 2003; Zhang & Zhang, 2002).

properties

IUPAC Name

2-ethyl-N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN5O/c1-3-10(4-2)14(21)16-9-13-17-18-19-20(13)12-7-5-6-11(15)8-12/h5-8,10H,3-4,9H2,1-2H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUYUWWQHJMKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NCC1=NN=NN1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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